![molecular formula C11H6F2O2 B1427810 5-(2,3-Difluorophenyl)furan-2-carbaldehyde CAS No. 1126635-06-0](/img/structure/B1427810.png)
5-(2,3-Difluorophenyl)furan-2-carbaldehyde
Overview
Description
5-(2,3-Difluorophenyl)furan-2-carbaldehyde (DFFC) is a synthetic compound that has been studied for its potential as a drug target, as a pharmaceutical intermediate, and as an industrial chemical. It is an aryl aldehyde with two fluorine atoms attached to the phenyl ring. It is a colorless solid at room temperature and is soluble in common organic solvents. DFFC has been studied for its potential applications in drug synthesis, drug metabolism, and drug delivery.
Scientific Research Applications
Biomedical Applications
Furan compounds, including 5-(2,3-Difluorophenyl)furan-2-carbaldehyde, have shown promise in various biomedical fields. They are used as antimicrobial, anticancer, antihyperglycemic, and analgesic agents. These compounds serve as building blocks for the synthesis of naturally occurring biomaterials crucial in medicinal chemistry .
Biomass Conversion
Furan derivatives are key in the conversion of renewable biomass. They serve as platform molecules derived from the degradation of lignocellulosic cellulose, offering a pathway for the sustainable production of chemicals .
Material Science
Conjugated furan materials are employed in a wide range of applications including sensors, dyes, organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Antimicrobial Drug Systems
The furan moiety is a useful framework for creating efficient and less harmful next-generation antimicrobial drug systems. Researchers are motivated to synthesize a variety of novel compounds using furan compounds .
Industrial Applications
Furans and their derivatives have made significant impacts in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and automotive .
Synthesis of High-Value Organic Compounds
For the effective use of biomass-derived furans in synthesizing high-value organic compounds, enantiopure chiral furan compounds are essential. These can be manufactured directly or indirectly from biomass .
properties
IUPAC Name |
5-(2,3-difluorophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHDSVJGJKRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)furan-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.